5-{[(2,3-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
The compound 5-{[(2,3-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic derivative of 1,3-diazinane-4,6-dione (a barbiturate-like scaffold). Its structure features a central six-membered ring with two ketone groups at positions 4 and 6, a sulfanylidene (C=S) group at position 2, and a substituted aminomethylidene moiety at position 3. The 2,3-dimethylphenyl group on the amino substituent introduces steric bulk and hydrophobicity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-[(2,3-dimethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-7-4-3-5-10(8(7)2)14-6-9-11(17)15-13(19)16-12(9)18/h3-6H,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORZHFSWDAQNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(NC(=S)NC2=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,3-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2,3-dimethylaniline with a suitable diazinane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-{[(2,3-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, alcohols, or amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted diazinane compounds .
Scientific Research Applications
Medicinal Applications
The compound has shown promise in several areas of medicinal research:
Anticancer Activity
Research indicates that derivatives of 5-{[(2,3-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.
- Case Study : A study demonstrated that certain derivatives displayed growth inhibition percentages exceeding 75% against various cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- Activity Spectrum : It has shown activity against both bacterial and fungal strains.
- Research Findings : In vitro studies suggest that the compound inhibits bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties:
- Mechanism : The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and mediators.
- Potential Applications : This opens avenues for its use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Variations : Modifications on the phenyl ring and the diazinane core can significantly affect biological activity.
- Optimization Studies : Research is ongoing to synthesize analogs with enhanced potency and reduced toxicity profiles.
Mechanism of Action
The mechanism by which 5-{[(2,3-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on formula C₁₄H₁₅N₃O₂S.
Key Observations :
- Substituent Diversity: The target compound’s 2,3-dimethylphenyl group contrasts with the trimethoxybenzylidene (electron-rich aryl) in , the alkyl/alkenyl groups in barbiturates , and the simpler methoxyphenyl in .
- Sulfanylidene vs.
Physicochemical and Pharmacological Properties
- Solubility: Thialbarbitone (1:5 in water, ethanol, chloroform) suggests that alkyl/alkenyl substituents enhance lipophilicity. The target compound’s aromatic substituent likely reduces aqueous solubility compared to thialbarbitone.
- Thermal Stability: No direct data exist for the target compound, but analogs like the trimethoxybenzylidene derivative in were characterized via X-ray crystallography (R factor = 0.041), indicating stable crystalline packing.
Biological Activity
5-{[(2,3-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H14N2S2O2
- Molecular Weight : 298.40 g/mol
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 μg/mL |
| Escherichia coli | 47.5 μg/mL |
| Aspergillus niger | 30 μg/mL |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In cell-based assays, it has shown the ability to inhibit the production of pro-inflammatory cytokines. For instance, studies using macrophage cell lines indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound .
3. Anticancer Potential
The anticancer activity of the compound has been explored in various cancer cell lines. Notably:
- Cell Line : B16F10 (melanoma)
- Findings : The compound inhibited cell proliferation and induced apoptosis at concentrations lower than those toxic to normal cells .
This effect was attributed to the compound's ability to interfere with the cell cycle and promote apoptotic pathways.
The biological activities of this compound are believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and inflammation.
- Cell Cycle Disruption : It affects various checkpoints in the cell cycle, leading to apoptosis in cancerous cells.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A recent study demonstrated that derivatives of this compound exhibited enhanced activity against Gram-positive bacteria compared to standard antibiotics .
- Cytotoxicity Assessment : In a cytotoxicity study involving B16F10 cells, it was found that while some analogs were non-toxic at therapeutic doses, others exhibited significant cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
